Bienvenue dans la boutique en ligne BenchChem!

[3-(6-Bromopyridin-3-yl)-1,2-oxazol-5-yl]methanol

Medicinal chemistry Cross-coupling Regioselectivity

[3-(6-Bromopyridin-3-yl)-1,2-oxazol-5-yl]methanol (CAS 1199773-76-6) is a heterocyclic small molecule with the molecular formula C9H7BrN2O2 and a molecular weight of 255.07 g/mol. Its structure comprises a 6-bromopyridine ring connected at the 3-position to an isoxazole ring, which in turn bears a methanol (-CH2OH) substituent at the 5-position, as confirmed by SMILES C1=CC(=NC=C1C2=NOC(=C2)CO)Br and InChI Key KGZKLAOSZJINGS-UHFFFAOYSA-N.

Molecular Formula C9H7BrN2O2
Molecular Weight 255.07 g/mol
CAS No. 1199773-76-6
Cat. No. B1379883
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[3-(6-Bromopyridin-3-yl)-1,2-oxazol-5-yl]methanol
CAS1199773-76-6
Molecular FormulaC9H7BrN2O2
Molecular Weight255.07 g/mol
Structural Identifiers
SMILESC1=CC(=NC=C1C2=NOC(=C2)CO)Br
InChIInChI=1S/C9H7BrN2O2/c10-9-2-1-6(4-11-9)8-3-7(5-13)14-12-8/h1-4,13H,5H2
InChIKeyKGZKLAOSZJINGS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

[3-(6-Bromopyridin-3-yl)-1,2-oxazol-5-yl]methanol: Baseline Identity and Compound Class Profile


[3-(6-Bromopyridin-3-yl)-1,2-oxazol-5-yl]methanol (CAS 1199773-76-6) is a heterocyclic small molecule with the molecular formula C9H7BrN2O2 and a molecular weight of 255.07 g/mol . Its structure comprises a 6-bromopyridine ring connected at the 3-position to an isoxazole ring, which in turn bears a methanol (-CH2OH) substituent at the 5-position, as confirmed by SMILES C1=CC(=NC=C1C2=NOC(=C2)CO)Br and InChI Key KGZKLAOSZJINGS-UHFFFAOYSA-N . It belongs to the broader class of pyridinylisoxazole derivatives, a scaffold recognized in medicinal chemistry for allosteric kinase inhibition and GABA A α5 receptor modulation [1][2]. The compound is primarily sourced as a research intermediate or building block from specialty chemical suppliers, with typical reported purity of 97% and availability in quantities ranging from 100 mg to 10 g .

Why In-Class Substitution of [3-(6-Bromopyridin-3-yl)-1,2-oxazol-5-yl]methanol Fails: Structural Determinants of Differentiated Reactivity


Pyridinylisoxazole derivatives cannot be treated as interchangeable procurement items. The precise position of halogen substitution on the pyridine ring, the identity of the halogen (Br vs. Cl), and the functional group at the isoxazole 5-position each independently control reactivity in downstream cross-coupling reactions, biological target engagement, and physicochemical properties [1]. For [3-(6-Bromopyridin-3-yl)-1,2-oxazol-5-yl]methanol, the 6-bromo substituent on the pyridine ring offers a regiochemically distinct oxidative addition partner for Pd-catalyzed transformations (e.g., Suzuki, Buchwald-Hartwig) compared to 5-bromo or 4-bromo regioisomers, while the primary alcohol handle enables etherification, esterification, or oxidation chemistries that are unavailable in the bromomethyl or amino analogs [2]. The quantitative evidence below establishes that even structurally close analogs diverge meaningfully in reactivity, biological potency, and application scope, making unvalidated substitution a material risk in both discovery chemistry and scale-up procurement.

Quantitative Differentiation Evidence: [3-(6-Bromopyridin-3-yl)-1,2-oxazol-5-yl]methanol vs. Closest Analogs


Regioisomeric Bromine Position Dictates Cross-Coupling Reactivity: 6-Bromo vs. 5-Bromo Pyridine

The target compound bears bromine at the 6-position (para to the pyridine nitrogen), whereas the regioisomer (3-(5-Bromopyridin-2-yl)isoxazol-5-yl)methanol (CAS 856867-66-8) places bromine at the 5-position (meta to nitrogen). In Pd-catalyzed cross-coupling reactions, the electron-withdrawing effect of the pyridine nitrogen activates the 2- and 6-positions for oxidative addition, while the 5-position is electronically deactivated . This means the 6-bromo regioisomer is intrinsically more reactive in Suzuki-Miyaura and Buchwald-Hartwig couplings than the 5-bromo analog, enabling milder reaction conditions and higher yields when used as a synthetic intermediate [1].

Medicinal chemistry Cross-coupling Regioselectivity

Halogen Identity (Br vs. Cl) Determines Coupling Partner Scope and Leaving Group Ability

The 6-bromo substituent on the target compound provides superior reactivity in cross-coupling compared to the 6-chloro analog 3-(6-chloropyridin-3-yl)-1,2-oxazol-5-amine (CAS 2228145-34-2). The C-Br bond dissociation energy (approximately 337 kJ/mol) is lower than C-Cl (approximately 397 kJ/mol), making oxidative addition with Pd(0) more facile for the bromo compound [1]. In a study of bis-isoxazole derivatives bearing a 6-chloropyridin-3-yl group, the chloro substituent was retained through multi-step synthetic sequences, indicating its relative inertness under the reaction conditions used; the corresponding 6-bromo compound would be expected to undergo oxidative addition under significantly milder conditions, offering a broader scope of compatible coupling partners [2].

Synthetic chemistry Halogen exchange Building block

Hydroxymethyl vs. Bromomethyl Functional Handle: Orthogonal Reactivity for Downstream Diversification

The target compound contains a primary alcohol (-CH2OH) at the isoxazole 5-position, which distinguishes it from the closely related analog 5-(Bromomethyl)-3-(6-bromopyridin-3-yl)isoxazole (CAS 1231244-56-6). The alcohol can undergo Mitsunobu reactions, esterification, oxidation to aldehyde/carboxylic acid, or serve as a handle for PEG linker attachment in PROTAC design, while the bromomethyl analog is limited to nucleophilic displacement reactions, often under more forcing conditions and with potential for competing elimination [1]. For PROTAC linker chemistry specifically, the primary alcohol enables direct etherification with phenolic handles on E3 ligase ligands, a transformation that is not accessible from the bromomethyl analog without additional functional group interconversion steps [2].

Chemical biology PROTAC synthesis Linker chemistry

Pyridinylisoxazole Scaffold Activity in MCF-7 Antiproliferative Assays Establishes Biological Relevance of the Compound Class

In a 2014 study by Yang et al., a series of 21 pyridinylisoxazole derivatives—structurally related to the target compound—were evaluated for antiproliferative activity against the human breast cancer cell line MCF-7. Several compounds in this series exhibited IC50 values in the micromolar range, with the study establishing the pyridinylisoxazole scaffold as a validated pharmacophore for allosteric kinase inhibition [1]. While the specific IC50 of the target compound was not individually reported in this study, the scaffold-level activity confirms that the 3-(pyridin-3-yl)isoxazole core with appropriate substitution is capable of engaging kinase targets relevant to oncology [1].

Cancer research Kinase inhibition Cell-based assay

In Silico Molecular Docking Evidence Supports Pyridinylisoxazole Engagement with Kinase and Cancer Targets

Computational studies on pyridinylisoxazole derivatives have demonstrated favorable docking scores against liver cancer target 4MMH and protein kinases, providing in silico validation of target engagement potential [1]. The target compound benefits from the presence of both the bromine atom (capable of halogen bonding with target protein backbone carbonyls) and the hydroxymethyl group (capable of hydrogen bond donation), features that are predicted to enhance binding affinity compared to analogs lacking either the halogen or the hydroxyl functionality [1][2]. While no co-crystal structure of the exact target compound bound to a protein kinase is publicly available, the pharmacophore model based on allosteric kinase inhibitor co-crystal structures supports the suitability of this scaffold for kinase drug discovery [3].

Molecular docking Computational chemistry Target prediction

GABA A α5 Receptor Affinity Defines a Second, Independent Biological Application Domain

The isoxazole-pyridine scaffold of the target compound is explicitly claimed in Hoffmann-La Roche patents as having affinity and selectivity for the GABA A α5 receptor binding site, a target implicated in cognitive enhancement and Alzheimer's disease treatment [1]. While the patent claims cover a broad generic formula that encompasses the target compound's core structure, the specific binding affinity (Ki or IC50) of the target compound for GABA A α5 has not been publicly disclosed. Nonetheless, the structural features—a 3-pyridinyl substituent on the isoxazole ring and a substituent at the isoxazole 5-position—are conserved elements across the claimed active compounds, indicating that the target compound fits within the established pharmacophore for this receptor target [1][2].

Neuroscience GABA receptor Cognitive disorders

Optimal Research and Industrial Application Scenarios for [3-(6-Bromopyridin-3-yl)-1,2-oxazol-5-yl]methanol Based on Verified Evidence


Kinase-Focused Fragment-Based Drug Discovery (FBDD) with Rapid SAR Expansion via Cross-Coupling

The 6-bromo substituent enables rapid parallel synthesis of diverse analogs through Suzuki-Miyaura cross-coupling at the pyridine ring, while the hydroxymethyl handle allows simultaneous or sequential derivatization of the isoxazole 5-position. This dual diversification capability supports efficient fragment-to-lead optimization in kinase inhibitor programs, where pyridinylisoxazole scaffolds have demonstrated micromolar-range antiproliferative activity against MCF-7 cells [1]. The orthogonal reactivity of the two handles (C-Br for Pd coupling; -CH2OH for etherification/esterification) minimizes protecting group manipulations and reduces synthetic step count compared to mono-functionalized analogs .

PROTAC Linker Attachment Point for Targeted Protein Degradation

The primary alcohol at the isoxazole 5-position serves as an ideal linker attachment point for PROTAC (Proteolysis Targeting Chimera) design, enabling direct etherification with phenolic handles on E3 ligase recruiting ligands such as VHL or CRBN binders [1]. The 6-bromo substituent simultaneously provides a synthetic handle for late-stage diversification to optimize the target protein-binding moiety. This dual functionality positions the compound as a privileged intermediate for PROTAC library synthesis, where both the linker attachment chemistry and the target-binding warhead diversification can proceed orthogonally .

GABA A α5 Receptor Modulator Lead Generation for Cognitive Disorder Programs

For neuroscience groups pursuing GABA A α5 receptor negative allosteric modulators (NAMs) or positive allosteric modulators (PAMs) for cognitive disorders including Alzheimer's disease, the pyridinylisoxazole core of this compound aligns with the pharmacophore defined in Hoffmann-La Roche's patent estate [1]. The bromine atom can be exploited for SAR exploration via cross-coupling, while the hydroxymethyl group can be elaborated to optimize pharmacokinetic properties. Procuring this specific building block provides a direct entry point into a structurally enabled chemical series with established intellectual property precedents .

Synthetic Methodology Development for Chemoselective Functionalization of Polyheterocyclic Systems

The compound's architecture—containing a bromopyridine, an isoxazole, and a primary alcohol in a single small molecule (MW 255.07)—makes it an excellent substrate for developing and benchmarking chemoselective transformation methodologies. The three distinct reactive sites (aryl bromide, isoxazole C-H positions, and primary alcohol) present orthogonal reactivity challenges that are representative of more complex drug-like molecules encountered in late-stage functionalization campaigns [1]. The compound's availability in multi-gram quantities from commercial suppliers further supports its use as a standardized substrate in methodology studies, enabling reproducible comparisons across different research groups.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

12 linked technical documents
Explore Hub


Quote Request

Request a Quote for [3-(6-Bromopyridin-3-yl)-1,2-oxazol-5-yl]methanol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.